

# (+)-Neomenthol CAS number and molecular structure.

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# An In-depth Technical Guide to (+)-Neomenthol

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(+)-Neomenthol, a monoterpene alcohol, is one of the four main stereoisomers of menthol.[1] [2] It is found in nature in plants such as peppermint (Mentha piperita) and corn mint (Mentha arvensis).[3] Characterized by a minty aroma, it is utilized in the food, cosmetic, and pharmaceutical industries for its flavoring and fragrance properties.[4] In the context of drug development and research, (+)-neomenthol is of interest for its potential therapeutic effects, including analgesic and anti-inflammatory properties, which are linked to its activity as an agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel.[4][5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, purification, and biological activity of (+)-neomenthol.

# **Chemical and Physical Properties**

**(+)-Neomenthol** is a colorless liquid at room temperature.[7][8] Its chemical identifiers and key physicochemical properties are summarized below.

### **Identifiers and Molecular Structure**



Identifier	Value	
CAS Number	2216-52-6[4][6][9]	
Molecular Formula	C10H20O[4][9]	
Molecular Weight	156.27 g/mol [3][9]	
IUPAC Name	(1S,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan- 1-ol[10][11]	
Synonyms	d-Neomenthol, (1S,2S,5R)-Menthol, (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanol[4] [5][6]	
SMILES	CC(C)[C@@H]1CCINVALID-LINK C[C@@H]1O[8][12]	
InChI Key	NOOLISFMXDJSKH-UTLUCORTSA-N[4]	

#### Molecular Structure:

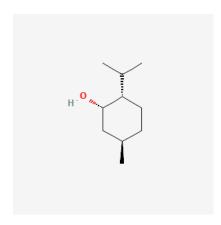


Figure 1: 2D Chemical Structure of **(+)-Neomenthol**.

# **Physicochemical Data**



Property	Value	Source(s)
Appearance	Colorless to almost colorless clear liquid	[5][7]
Melting Point	-22 °C	[7][8]
Boiling Point	212 °C (at 760 mmHg); 95 °C (at 12 mmHg)	[7][8]
Density	0.899 g/mL at 25 °C	[8]
Refractive Index (n <sup>20</sup> /D)	1.461	[7][8]
Optical Rotation ([α] <sup>22</sup> /D)	+17.3° (neat)	[8]
Flash Point	83 °C (closed cup)	[8]
Vapor Pressure	0.8 mmHg at 20 °C	[8]

# Spectroscopic Data NMR Spectroscopy





<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> )	<sup>13</sup> C NMR (75 MHz, CDCl <sub>3</sub> )
δ (ppm)	δ (ppm)
4.12 (m, 1H)	67.7
1.85 (dq, J = 2.4, 3.6, 13.8 Hz, 1H)	47.9
1.71 (m, 3H)	42.6
1.53 (m, 2H)	35.1
1.29 (dd, J = 3.0, 12.9 Hz, 1H)	29.2
1.14 (m, 3H)	25.8
0.98 (d, J = 6.6 Hz, 3H)	24.2
0.94 (d, J = 6.6 Hz, 3H)	22.3
0.89 (d, J = 6.6 Hz, 3H)	21.2
20.7	
Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[4]	

Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Description
3427	O-H stretch (alcohol)
2947, 2916, 2869	C-H stretch (alkane)
1456	C-H bend
1367	C-H bend
1026	C-O stretch
Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL.[4]	



Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity	Key Fragment
138	26.7%	[M-H <sub>2</sub> O] <sup>+</sup>
123	21.0%	[M-H <sub>2</sub> O-CH <sub>3</sub> ] <sup>+</sup>
95	77.1%	[C7H11] <sup>+</sup>
81	59.8%	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
71	100.0%	[C5H11] <sup>+</sup>
Data sourced from ChemicalBook.[10]		

# Experimental Protocols Synthesis via Meerwein-Ponndorf-Verley (MPV) Reduction

**(+)-Neomenthol** can be synthesized by the reduction of the corresponding ketone, (+)-menthone. The Meerwein-Ponndorf-Verley (MPV) reduction is a highly chemoselective method for this transformation, utilizing an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol.[13][14]

#### Protocol:

- Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a distillation head,
   add (+)-menthone (1 equivalent) and anhydrous toluene.
- Catalyst and Reagent Addition: Add aluminum isopropoxide (Al(O-iPr)₃, 0.2-0.3 equivalents)
  to the flask. Follow with the addition of anhydrous isopropanol (10-15 equivalents), which
  serves as both the hydride source and solvent.[14]
- Reaction: Heat the reaction mixture to a gentle reflux (approximately 85-95 °C). The acetone formed as a byproduct has a lower boiling point and can be slowly removed by distillation to drive the equilibrium towards the product.[15]



- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 12-24 hours).
- Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of 1 M HCl solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure to yield the crude product, a mixture of neomenthol and menthol.

### **Purification by Fractional Distillation and Crystallization**

The crude product from the synthesis contains a mixture of menthol isomers. Purification can be achieved through a combination of fractional distillation and crystallization.

#### Protocol:

- Fractional Distillation: Perform fractional distillation of the crude product under reduced pressure (e.g., 10-20 mmHg).[16] Collect the fractions based on boiling point. (+) Neomenthol and its isomers have very close boiling points, so a column with high theoretical plates is recommended for better separation.
- Crystallization (for separation from other isomers): While (+)-neomenthol is a liquid at room temperature, this step is often used to remove solid isomers like I-menthol from a mixture.
   Based on protocols for purifying I-menthol, isomers can be separated by crystallization from a nitrile solvent.[17]
  - Dissolve the menthol isomer mixture in a minimal amount of a suitable solvent (e.g., acetonitrile) at a slightly elevated temperature (e.g., 30 °C).[17]
  - Slowly cool the solution to a lower temperature (e.g., 0-5 °C) to induce crystallization of the higher melting point isomers.



- Isolate the desired (+)-neomenthol, which will be enriched in the liquid filtrate, by separating it from the precipitated crystals.
- Remove the solvent from the filtrate under reduced pressure.

# Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for analyzing the purity and identity of volatile compounds like **(+)-neomenthol** and its isomers.

#### Protocol:

- Sample Preparation: Prepare a dilute solution of the purified (+)-neomenthol in a volatile organic solvent (e.g., dichloromethane or hexane).
- GC Conditions (Example):
  - o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5-10
     °C/min.
  - Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Example):
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.
  - Ion Source Temperature: 230 °C.
- Analysis: Compare the retention time and the resulting mass spectrum of the sample with a
  known standard of (+)-neomenthol and its isomers to confirm identity and assess purity. The
  fragmentation pattern should match the data provided in section 3.3.

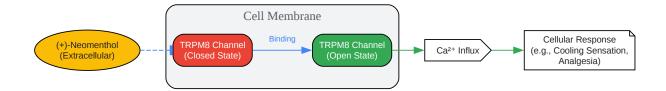


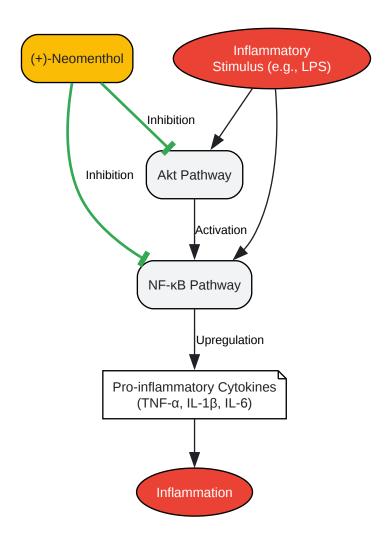
# Biological Activity and Signaling Pathways Interaction with TRPM8 Channel

**(+)-Neomenthol** is an agonist for the TRPM8 ion channel, a nonselective cation channel known as the primary cold and menthol receptor in humans.[5][6] Activation of TRPM8 leads to a cooling sensation and contributes to the compound's analgesic effects.

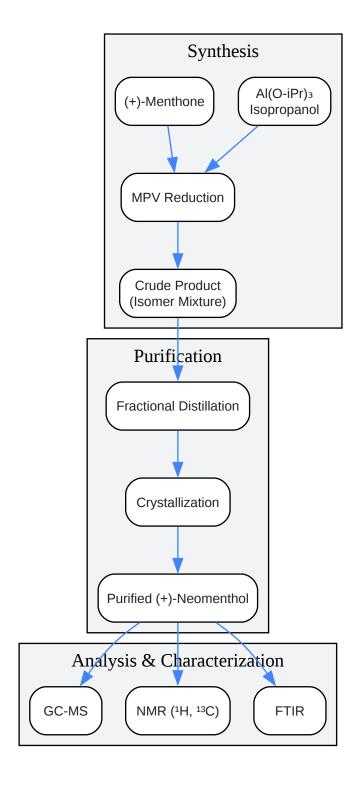
All stereoisomers of menthol activate TRPM8 in a concentration-dependent manner, though with varying potencies.[5] The EC<sub>50</sub> for **(+)-neomenthol** activation of TRPM8 is 206.22  $\pm$  11.4  $\mu$ M, which is higher than that of the most potent isomer, (-)-menthol (EC<sub>50</sub> of 62.64  $\pm$  1.2  $\mu$ M). [5] Studies suggest that the hydroxyl group of the menthol stereoisomers interacts with the S3 helix of the TRPM8 channel, while the isopropyl group interacts with the S4 helix.[5][6]











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